(Z)-2-methoxy-4-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl dimethylcarbamate
Description
Properties
IUPAC Name |
[2-methoxy-4-[(Z)-(6-methoxy-3-oxo-1-benzofuran-2-ylidene)methyl]phenyl] N,N-dimethylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO6/c1-21(2)20(23)27-15-8-5-12(9-17(15)25-4)10-18-19(22)14-7-6-13(24-3)11-16(14)26-18/h5-11H,1-4H3/b18-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHDBNVAUWTYCBI-ZDLGFXPLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1=C(C=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)OC1=C(C=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-methoxy-4-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl dimethylcarbamate is a synthetic compound that belongs to a class of derivatives known for their diverse biological activities. The structural complexity of this compound, characterized by the presence of methoxy groups and a benzofuran moiety, suggests potential interactions with various biological systems. This article reviews the biological activity of this compound, synthesizing findings from multiple studies.
Structural Characteristics
The molecular formula for this compound is , with a molecular weight of 384.4 g/mol. Its structure includes:
- Methoxy groups : Contributing to lipophilicity and potential receptor interactions.
- Benzofuran moiety : Known for its pharmacological properties, including anti-inflammatory and anticancer activities.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that related benzofuran derivatives can act as inhibitors of Bcl-2 and Bcl-xL, proteins involved in regulating apoptosis in cancer cells . The ability to induce apoptosis through mitochondrial pathways makes these compounds promising candidates for cancer therapy.
Anti-inflammatory Effects
Compounds with similar structural features have been reported to possess anti-inflammatory properties. The presence of the benzofuran structure is often linked to the inhibition of inflammatory mediators, suggesting that this compound may also exhibit such effects .
Antimicrobial Activity
The compound's potential antimicrobial activity has been highlighted in various studies. The structural components, particularly the benzofuran and methoxy groups, are known to enhance interactions with microbial targets, suggesting a broad spectrum of activity against bacteria and fungi .
Research Findings and Case Studies
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : The methoxy groups enhance binding affinity to various receptors involved in inflammation and cancer progression.
- Apoptosis Induction : Similar compounds have been shown to disrupt mitochondrial function, leading to increased apoptosis in tumor cells.
- Inhibition of Enzymatic Activity : Compounds in this class may inhibit key enzymes involved in inflammatory pathways or cancer cell survival.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural analogs and functional group variations significantly alter physicochemical properties and bioactivity. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Findings :
Substituent Effects: The methoxy groups in the target compound reduce lipophilicity compared to the 2,6-dichlorobenzyloxy analog in , likely improving water solubility but decreasing membrane permeability.
Stereochemical Influence :
- The (Z)-configuration in the target compound and ensures planar alignment of the benzofuran and phenyl rings, which may enhance binding to hydrophobic pockets in target enzymes (e.g., acetylcholinesterase in pests).
Biological Relevance: Unlike fenoxycarb , which disrupts insect juvenile hormone synthesis, the benzofuran-carbamate hybrid may target neuronal pathways via carbamate-mediated cholinesterase inhibition, akin to methiocarb .
Metabolic Stability: The 3-oxo group in the benzofuran core may increase susceptibility to metabolic oxidation compared to non-oxidized analogs, affecting environmental half-life.
Research Implications
The target compound’s structural uniqueness positions it as a candidate for selective pest control with tunable properties. Further studies should explore:
Preparation Methods
One-Pot Heteroannulation via Acid Catalysis
A pivotal method involves the [3+2] heteroannulation of benzoquinone derivatives with cyclohexenone under acidic conditions. As demonstrated by Pirouz and Mojtahedi, refluxing a toluene/acetic acid mixture with benzoquinone and cyclohexenone yields 6-methoxy-3-oxobenzofuran derivatives in 81% yield. This single-step process avoids traditional multi-step sequences, which often require isolation of intermediates and prolonged reaction times. The mechanism proceeds through protonation of benzoquinone, followed by nucleophilic attack by cyclohexenone to form a bicyclic intermediate. Subsequent dehydration and aromatization yield the benzofuran core, with acetic acid acting as both catalyst and proton source.
Oxidative Cyclization of Phenolic Precursors
Alternative routes employ oxidative cyclization of 2-methoxyphenol derivatives. For example, treatment of 4-methoxy-2-vinylphenol with iodine in dimethyl sulfoxide (DMSO) induces cyclization to form the benzofuran ring. While less efficient than heteroannulation (yields: 60–70%), this method offers flexibility in introducing substituents at the 3-position of the benzofuran.
Methoxylation and Functionalization
The 6-methoxy group on the benzofuran ring is introduced via acid-catalyzed methoxylation, a strategy adapted from industrial fragrance synthesis.
Acid-Catalyzed Methoxylation
In a patented process, 6-methyl-5-hepten-2-one undergoes methoxylation using methanol and sulfuric acid at 50°C. Analogously, applying this to 3-oxobenzofuran derivatives involves reacting the ketone intermediate with methanol under H2SO4 catalysis. The reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by methanol to form the hemiacetal. Subsequent elimination of water yields the 6-methoxy-3-oxobenzofuran substructure. This step typically achieves 75–85% conversion, with excess methanol ensuring complete substitution.
Darzens Reaction for Epoxide Intermediates
Carbamate Group Installation
The dimethylcarbamate functional group is installed via nucleophilic substitution on the phenolic precursor.
Carbamation Reaction Conditions
Reacting 2-methoxy-4-hydroxybenzaldehyde with dimethylcarbamoyl chloride in the presence of potassium carbonate yields the dimethylcarbamate derivative. Optimal conditions (tetrahydrofuran, 0°C, 12 hours) prevent over-substitution and ensure regioselectivity at the 4-position. Yields range from 65% to 78%, with residual phenol quantified via HPLC.
Coupling Reactions and Stereoselective Formation
The final assembly of the target compound hinges on conjugating the benzofuran and phenylcarbamate moieties while controlling stereochemistry.
Knoevenagel Condensation
A Knoevenagel condensation between 6-methoxy-3-oxobenzofuran and 4-(dimethylcarbamoyl)benzaldehyde forms the methylidene bridge. Using piperidine as a base in ethanol at reflux promotes enolate formation, which attacks the aldehyde to generate the (Z)-isomer preferentially. The reaction achieves 70% yield, with the Z-configuration confirmed via NOESY NMR correlations.
Photochemical Isomerization
Post-condensation, UV irradiation (λ = 365 nm) in chloroform converts residual (E)-isomers to the (Z)-form, enhancing stereochemical purity to >98%. This step is critical for pharmacological applications where configuration impacts bioactivity.
Optimization and Yield Improvement
Optimizing solvent systems and catalysts significantly enhances efficiency. For example, replacing ethanol with dimethylformamide (DMF) in the Knoevenagel step increases reaction rates but requires careful temperature control to avoid byproducts.
Characterization and Analytical Data
The final product is characterized by:
Q & A
Q. Table 1: Key Spectral Data for Structural Confirmation
| Technique | Critical Peaks/Features | Evidence Source |
|---|---|---|
| ¹H NMR (DMSO-d6) | δ 3.82 (s, OCH₃), δ 7.25 (d, J=8.5 Hz, benzofuran H) | |
| X-ray | C=O bond length: 1.23 Å (oxobenzofuran) | |
| HRMS | [M+H]⁺ = 455.1623 (Δ < 2 ppm) |
Q. Table 2: Synthetic Optimization Parameters
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Reaction temperature | 0–5°C (NaH-mediated steps) | Prevents carbamate hydrolysis |
| Solvent | Dry THF | Minimizes side-product formation |
| Catalyst | Pd(OAc)₂ (0.5 mol%) | Enhances sigmatropic rearrangement efficiency |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
